molecular formula C28H48N6O7 B14221785 L-Proline, L-alanyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- CAS No. 503844-11-9

L-Proline, L-alanyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-

Cat. No.: B14221785
CAS No.: 503844-11-9
M. Wt: 580.7 g/mol
InChI Key: UIDRXJZPVLJSAK-WLNPFYQQSA-N
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Description

L-Proline, L-alanyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- is a synthetic peptide composed of multiple amino acids, specifically L-proline, L-alanine, and L-leucine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique sequence of amino acids in this peptide contributes to its specific properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, L-alanyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and reproducibility. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Proline, L-alanyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s structure.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides, while substitution can result in peptides with altered biological activity.

Scientific Research Applications

L-Proline, L-alanyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of L-Proline, L-alanyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the context in which the peptide is used, such as its role in a therapeutic application or as a research tool.

Comparison with Similar Compounds

Similar Compounds

    L-Proline, L-alanyl-L-alanyl-L-valyl-L-alanyl-L-leucyl-L-leucyl-: Another synthetic peptide with a different sequence of amino acids.

    Cyclo(L-leucyl-L-prolyl-): A cyclic dipeptide composed of leucine and proline.

    L-Proline, L-arginyl-L-phenylalanyl-L-prolyl-L-leucyl-L-cysteinyl-: A peptide with a more complex sequence, including additional amino acids like arginine and cysteine.

Uniqueness

L-Proline, L-alanyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying specific biochemical processes and for developing targeted therapeutic applications.

Properties

CAS No.

503844-11-9

Molecular Formula

C28H48N6O7

Molecular Weight

580.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C28H48N6O7/c1-15(2)13-19(31-23(35)17(5)29)26(38)33-11-7-9-21(33)25(37)30-18(6)24(36)32-20(14-16(3)4)27(39)34-12-8-10-22(34)28(40)41/h15-22H,7-14,29H2,1-6H3,(H,30,37)(H,31,35)(H,32,36)(H,40,41)/t17-,18-,19-,20-,21-,22-/m0/s1

InChI Key

UIDRXJZPVLJSAK-WLNPFYQQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)N

Origin of Product

United States

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